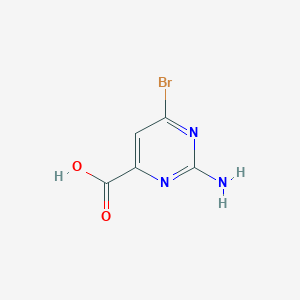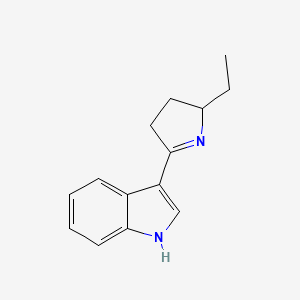
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a pyrrole ring fused to an indole structure, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-ethyl-3,4-dihydro-2H-pyrrole and an indole derivative in the presence of a catalyst can yield the desired compound. Typical reaction conditions may include elevated temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrrole rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity can be studied to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound may have pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases where indole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(2-Ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole include other indole derivatives such as:
- 3-(2-Methyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 3-(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
- 3-(2-Butyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties that make it valuable for specific applications in research and industry.
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
3-(2-ethyl-3,4-dihydro-2H-pyrrol-5-yl)-1H-indole |
InChI |
InChI=1S/C14H16N2/c1-2-10-7-8-14(16-10)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,15H,2,7-8H2,1H3 |
InChI 键 |
POGQFKGSMCXTPY-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(=N1)C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


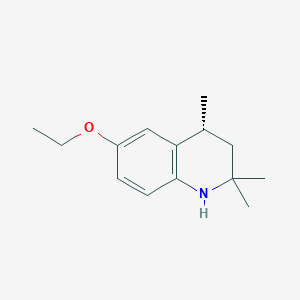

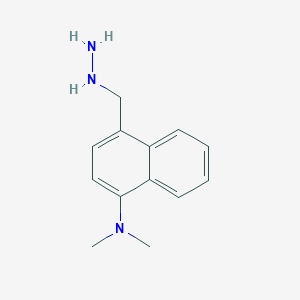
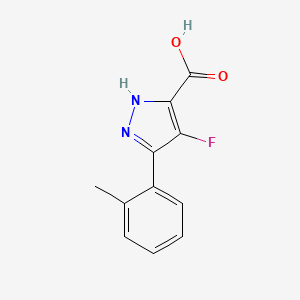
![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)






![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)
